molecular formula C25H25FN2O5 B1664760 Abaperidone CAS No. 183849-43-6

Abaperidone

Cat. No.: B1664760
CAS No.: 183849-43-6
M. Wt: 452.5 g/mol
InChI Key: ICAXEUYZCLRXKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Abaperidone is synthesized through the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. This process involves the use of various reagents such as pyridine, sodium acetate, potassium carbonate, or potassium hydroxide. The reaction typically proceeds in two stages: the formation of acyl derivatives of oximes followed by intramolecular substitution of the acyl group at the nitrogen atom by the phenol group in the presence of bases .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of its key intermediates, followed by the final cyclization step. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Abaperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Abaperidone has a wide range of scientific research applications, including:

Mechanism of Action

Abaperidone exerts its effects primarily through antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. By binding to these receptors, this compound inhibits their activity, leading to a reduction in the overactivity of central mesolimbic and mesocortical pathways. This mechanism is thought to underlie its antipsychotic effects and its ability to reduce symptoms of schizophrenia .

Comparison with Similar Compounds

Uniqueness: Abaperidone is unique in its ability to reduce basal heat shock protein 70 messenger ribonucleic acid expression in the prefrontal cortex, a feature not commonly observed with other antipsychotics. This property may contribute to its atypical profile and potential therapeutic advantages .

Properties

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXEUYZCLRXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171488
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183849-43-6
Record name Abaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By the procedure described above, starting from 2.0 g (7.5 mmoles) of 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one and 1.93 g (7.5 mmoles) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a solid was obtained by crystallization of the crude product from dimethylformamide to yield 1.27 g of 7-[3-[4-(6-fluoro-1,2-benzisoxazole-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-chromen-4-one, mp 200°-202° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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